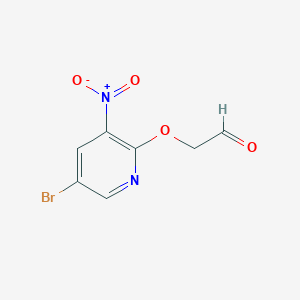
2-((5-Bromo-3-nitropyridin-2-yl)oxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde is a chemical compound characterized by its bromine and nitro groups attached to a pyridine ring, which is further connected to an acetaldehyde group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 3-nitropyridine to introduce the bromo group at the 5-position. Subsequently, the nitro group is introduced at the 3-position through nitration reactions. Finally, the acetaldehyde group is attached via a substitution reaction involving an appropriate halide precursor and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetic acid.
Reduction: 2-[(5-Bromo-2-aminopyridin-3-yl)oxy]ethanol.
Substitution: 2-[(5-Iodo-3-nitro-2-pyridinyl)oxy]acetaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.
Biology: In biological research, 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde can be used to study enzyme mechanisms and interactions with biological macromolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with specific biological targets, making it useful in drug design and discovery.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors through binding interactions. The bromo and nitro groups can enhance the compound's binding affinity and specificity, leading to desired biological effects.
Comparación Con Compuestos Similares
2-[(5-Bromo-3-nitropyridin-2-ylamino)ethanol
2-Amino-5-bromo-3-nitropyridine
5-Bromo-3-nitropyridine-2-carbaldehyde
Uniqueness: 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetaldehyde is unique due to its combination of bromo and nitro groups on the pyridine ring, which provides distinct chemical reactivity compared to similar compounds. This allows for a wider range of applications in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C7H5BrN2O4 |
|---|---|
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
2-(5-bromo-3-nitropyridin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C7H5BrN2O4/c8-5-3-6(10(12)13)7(9-4-5)14-2-1-11/h1,3-4H,2H2 |
Clave InChI |
OWKASZPNENJXNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])OCC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
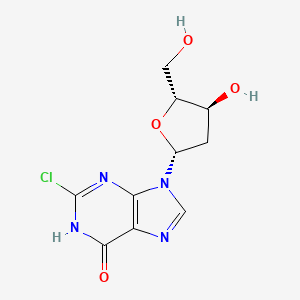
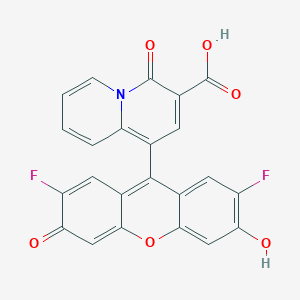
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)
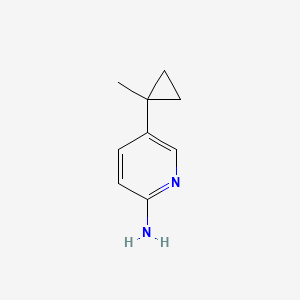

![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
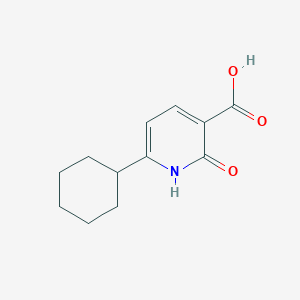
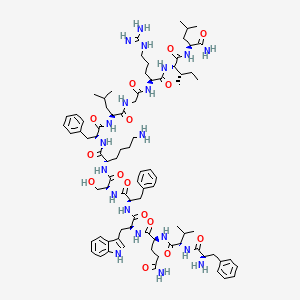
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
